1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one
Overview
Description
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one is a complex heterocyclic compound that belongs to the indolizinoindolone family This compound is characterized by its unique structure, which includes multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one typically involves the coupling of indole with imide derivatives. The process can be chemo-, regio-, and diastereoselective, depending on the reaction conditions. One common method involves acid-induced 3-position coupling reactions of indole with cyclic imide-derived lactamols, followed by acid-promoted 2-position cyclizations with corresponding aldehydes . Another method includes base-induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides, followed by cyclizations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one: This compound is structurally similar but differs in the position of certain functional groups.
Indolylepoxypyrrolooxazole: Another related compound with a different ring structure.
Indolylpyrrolooxazolone: Similar in structure but with variations in the fused rings.
Uniqueness
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one is unique due to its specific arrangement of fused rings and nitrogen atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,2,3,6,11,11b-hexahydroindolizino[8,7-b]indol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-13-8-10-9-4-1-2-5-11(9)15-14(10)12-6-3-7-16(12)13/h1-2,4-5,12,15H,3,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTBAJOQBOUDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC(=O)N2C1)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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